methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a methyl group, and a tosyl group (p-toluenesulfonyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with appropriate reagents to introduce the desired functional groups.
Tosylation: : The piperidine derivative undergoes tosylation, where a tosyl chloride reacts with the amine group to form the tosylated piperidine.
Carbamate Formation: : The tosylated piperidine is then treated with methyl carbamate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives depending on the specific conditions.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Substituted derivatives at the piperidine ring.
Scientific Research Applications
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can be compared with other similar compounds, such as:
Tosylated Piperidines: : Similar compounds with different substituents on the piperidine ring.
Carbamate Derivatives: : Other carbamate compounds with varying functional groups.
The uniqueness of This compound
Biological Activity
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known by its CAS number 551920-82-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 304.39 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a methyl carbamate moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in acetylcholinesterase (AChE) and urease activities, which are crucial in neurochemical signaling and metabolic processes.
Antimicrobial Activity
Research indicates that compounds bearing the piperidine nucleus exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of piperidine can effectively inhibit bacterial growth against various strains. This compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase Inhibition : this compound has shown significant inhibitory activity against AChE, which is vital for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compound also exhibits urease inhibitory activity, which can be beneficial in managing conditions like urinary tract infections by preventing the formation of ammonia from urea .
Anticancer Potential
Research into the anticancer properties of piperidine derivatives highlights their role in inhibiting tumor growth:
- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activities:
- Antimicrobial Efficacy Study : A study evaluated various piperidine derivatives, including this compound, against common bacterial strains. The results indicated a notable reduction in bacterial viability at certain concentrations, supporting its use as a potential antibacterial agent .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of this compound. The compound exhibited competitive inhibition against AChE with an IC50 value indicative of its potency compared to other known inhibitors .
- Anticancer Activity Assessment : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .
Summary of Biological Activities
Properties
IUPAC Name |
methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMEQHHXBLUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.